molecular formula C8Br4K2O4 B095589 Dipotassium 3,4,5,6-tetrabromophthalate CAS No. 18824-74-3

Dipotassium 3,4,5,6-tetrabromophthalate

Cat. No. B095589
CAS RN: 18824-74-3
M. Wt: 557.89 g/mol
InChI Key: VQGCTIUJDSOQNU-UHFFFAOYSA-L
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Patent
US04277379

Procedure details

A stainless steel kettle equipped with good agitation, heating and cooling was charged with 100 lbs. of water, 20 lbs. of polyethylene glycol (M.W. 200), 21/2 lbs. of triethanolamine, 421/2 lbs. of a non-ionic emulsifying agent (alkoxylated aryl polymer) and 40 lbs. of sorbitol. After mixing wascomplete, 10 lbs. of an anionic dispersing agent (the sodium salt of a formaldehyde-naphthalane sulfonic acid condensate) was added and the mixture stirred until all these additions were dissolved. With continued stirring, 500 lbs. of tetrabromophthalic anhydride were then added and mixed until uniformily dispersed. 1211/2 lbs. of 45 percent KOH were then added. The reaction was exothermic. The mix was then heated to about 90°-95° C. and stirring continued at 90°-95° C. until a smooth soft uniform paste was formed. The mix was then cooled to 75° C. and 1631/2 lbs. of a 2.6 percent Xanthan gum solution wasadded, the mix stirred until uniform and water added as necessary to make 1000 lbs. of paste. The resultant product was a smooth soft uniform paste of 65-66 percent solids, pH 2-3. A 5 percent aqueous dispersion of this product also had a pH of 2-3. One percent of the paste added to boiling water gave an almost clear solution with a pH of 2-3.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Xanthan gum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alkoxylated aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
sorbitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
formaldehyde naphthalane sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
N(CCO)(CCO)CC[OH:4].OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na].[Br:24][C:25]1[C:26]([Br:38])=[C:27]([Br:37])[C:28]([Br:36])=[C:29]2[C:34](=[O:35])[O:33][C:31](=[O:32])[C:30]=12.[OH-].[K+:40]>O>[Br:24][C:25]1[C:26]([Br:38])=[C:27]([Br:37])[C:28]([Br:36])=[C:29]([C:34]([O-:33])=[O:35])[C:30]=1[C:31]([O-:4])=[O:32].[K+:40].[K+:40] |f:4.5,7.8.9,^1:22|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Xanthan gum
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)(CCO)CCO
Step Ten
Name
alkoxylated aryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
sorbitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
formaldehyde naphthalane sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C(=C2C1C(=O)OC2=O)Br)Br)Br
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture stirred until all these additions
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was charged with 100 lbs
ADDITION
Type
ADDITION
Details
After mixing wascomplete
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
STIRRING
Type
STIRRING
Details
With continued stirring
ADDITION
Type
ADDITION
Details
mixed
ADDITION
Type
ADDITION
Details
until uniformily dispersed
TEMPERATURE
Type
TEMPERATURE
Details
The mix was then heated to about 90°-95° C.
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
continued at 90°-95° C. until a smooth soft uniform paste
CUSTOM
Type
CUSTOM
Details
was formed
ADDITION
Type
ADDITION
Details
added as necessary
ADDITION
Type
ADDITION
Details
One percent of the paste added
CUSTOM
Type
CUSTOM
Details
gave an almost clear solution with a pH of 2-3

Outcomes

Product
Name
Type
Smiles
BrC=1C(=C(C(=C(C1C(=O)[O-])C(=O)[O-])Br)Br)Br.[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.